Lansoprazole Sulfone

概要

説明

Lansoprazole Sulfone is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is formed through the oxidation of Lansoprazole and is known for its role in the metabolic pathway of Lansoprazole. It is primarily studied for its pharmacokinetic properties and its role in drug metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfone typically involves the oxidation of Lansoprazole. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a base such as sodium hydroxide. The general reaction pathway is as follows:

- Lansoprazole is dissolved in a suitable solvent.

- Hydrogen peroxide is added to the solution.

- The reaction mixture is stirred at room temperature until the oxidation is complete.

- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale oxidation of Lansoprazole using hydrogen peroxide.

- Continuous monitoring of the reaction to ensure complete conversion.

- Isolation and purification of the product using industrial-scale chromatography or crystallization techniques.

- Quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Lansoprazole Sulfone undergoes various chemical reactions, including:

Oxidation: The primary reaction for its formation from Lansoprazole.

Reduction: Can be reduced back to Lansoprazole under specific conditions.

Substitution: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Oxidation: this compound.

Reduction: Lansoprazole.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Chemical Properties and Metabolism

Lansoprazole sulfone is chemically represented as CHFNOS, with a molecular weight of 385.4 g/mol. It is primarily formed through the metabolic conversion of lansoprazole in the liver and kidneys, where it exhibits distinct pharmacokinetic properties compared to its parent compound .

Therapeutic Applications

-

Hepatoprotection

- Recent studies indicate that this compound may protect hepatic cells from oxidative stress, particularly in models of cisplatin-induced cytotoxicity. Research has shown that treatment with lansoprazole enhances the expression of Nrf2-dependent antioxidant genes, providing a cytoprotective effect against liver injury . This suggests potential applications in preventing liver damage due to chemotherapy agents.

-

Antituberculous Activity

- Lansoprazole has been identified as an effective prodrug against Mycobacterium tuberculosis, targeting the cytochrome bc1 complex within the bacteria. The intracellular reduction of lansoprazole to its sulfoxide form enhances its antimicrobial activity, demonstrating its potential as an adjunct therapy in tuberculosis treatment . This application is particularly relevant given the increasing resistance to conventional antituberculous drugs.

- Gastrointestinal Disorders

Case Studies and Clinical Insights

- A cohort study conducted in the UK evaluated the incidence of tuberculosis among new users of lansoprazole compared to other proton pump inhibitors. The findings revealed that lansoprazole users had a significantly lower incidence rate of tuberculosis, suggesting a protective effect that warrants further investigation .

- In hepatotoxicity models, this compound demonstrated a marked increase in cell viability when administered prior to cisplatin exposure. The activation of the Nrf2 pathway was crucial for this protective effect, highlighting its role in managing oxidative stress-related liver injuries .

Data Table: Summary of Applications

作用機序

Lansoprazole Sulfone exerts its effects by inhibiting the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, leading to reduced acid secretion. The compound binds covalently to the sulfhydryl groups of cysteine residues in the enzyme, resulting in irreversible inhibition. This mechanism is similar to that of Lansoprazole, but this compound is primarily studied for its role as a metabolite rather than a therapeutic agent .

類似化合物との比較

- Omeprazole Sulfone

- Pantoprazole Sulfone

- Rabeprazole Sulfone

- Esomeprazole Sulfone

- Dexlansoprazole Sulfone

生物活性

Lansoprazole sulfone, a metabolite of the proton pump inhibitor lansoprazole, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound based on a review of recent studies and findings.

Overview of Lansoprazole and Its Metabolites

Lansoprazole is primarily used to treat gastric acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). It functions by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thus reducing stomach acid production. Upon metabolism, lansoprazole is converted into several active metabolites, notably 5-hydroxy lansoprazole and This compound . The pharmacokinetic properties of these metabolites play a crucial role in their therapeutic efficacy and safety profiles.

Pharmacokinetics of this compound

This compound is formed via the oxidation of lansoprazole, primarily through the cytochrome P450 enzyme CYP2C19. The pharmacokinetic parameters for this compound include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 66.6 (52.9) |

| Tmax (hours) | 1.9 (0.8) |

| t½z (hours) | 2.52 (1.54) |

| AUC0-24 (ng/mL/h) | 231.9 (241.7) |

These values indicate that this compound has a shorter half-life compared to its parent compound but still contributes significantly to the overall pharmacological effect of lansoprazole .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to activate the Nrf2/ARE signaling pathway, which plays a critical role in cellular defense against oxidative stress. In vitro studies demonstrated that treatment with lansoprazole enhances the expression of antioxidant genes such as HO1 and NAD(P)H quinone oxidoreductase-1 in hepatic cells exposed to cisplatin-induced cytotoxicity . This suggests that this compound may protect against oxidative damage in liver cells.

Anti-mycobacterial Activity

Interestingly, lansoprazole and its metabolite have been identified as having activity against Mycobacterium tuberculosis. Research indicates that lansoprazole can be converted intracellularly to a more potent anti-mycobacterial agent through sulfoxide reduction, enhancing its efficacy against tuberculosis . This novel application opens avenues for repurposing existing drugs for infectious diseases.

Case Studies and Clinical Implications

Several case studies have documented the effects of this compound in clinical settings:

- Hepatoprotection : A study involving patients with liver injury indicated that lansoprazole treatment resulted in reduced levels of pro-inflammatory cytokines and improved liver function tests, suggesting its potential role in managing drug-induced liver injury .

- Drug Interactions : Investigations into drug interactions revealed that compounds such as fluvoxamine can significantly affect the pharmacokinetics of lansoprazole and its metabolites, including this compound. This highlights the importance of considering metabolic pathways when co-administering medications .

特性

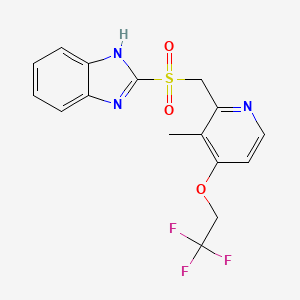

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157268 | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-99-3 | |

| Record name | Lansoprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is lansoprazole sulfone formed in the body?

A1: this compound is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of this compound.

Q2: Does the CYP2C19 enzyme play a role in the formation of this compound?

A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of this compound occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between this compound formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].

Q3: Do genetic variations in CYP2C19 affect this compound levels?

A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and this compound compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to this compound by CYP3A4.

Q4: Can this compound itself be further metabolized?

A4: While the research provided does not explicitly detail further metabolism of this compound, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of this compound.

Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?

A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased this compound levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of this compound [].

Q6: How are lansoprazole and its metabolites, including this compound, measured in biological samples?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, this compound, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.

Q7: What is the molecular structure of this compound?

A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for this compound, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of this compound, confirming its structure []. Researchers interested in detailed structural information on this compound can refer to these publications for further insights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。